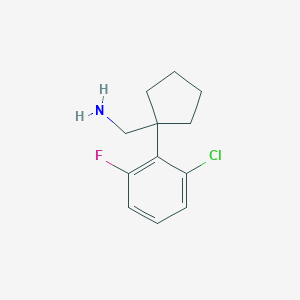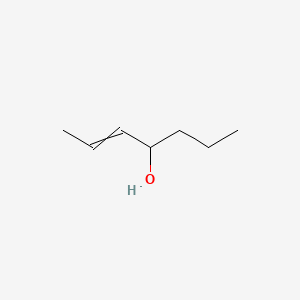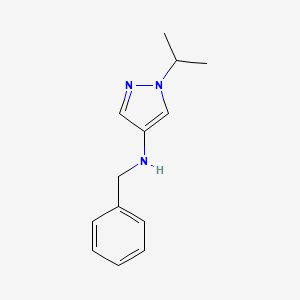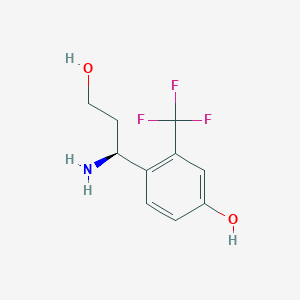
3-Pyridylamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridylamidoxime, also known as N-Hydroxynicotinamidine, is an organic compound with the molecular formula C6H7N3O. It is characterized by the presence of a pyridine ring and an amidoxime functional group. This compound has garnered interest due to its versatile applications in various fields of scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Pyridylamidoxime can be synthesized through the reaction between hydroxylamine hydrochloride, sodium hydroxide, and 3-cyanopyridine dissolved in ethanol . The reaction typically proceeds under mild conditions, with the hydroxylamine hydrochloride acting as the source of the amidoxime group.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridylamidoxime undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitrile oxides.
Reduction: Formation of amines.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
3-Pyridylamidoxime has diverse applications in scientific research, including:
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Pyridylamidoxime involves its interaction with molecular targets, such as enzymes and receptors. The amidoxime group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The pyridine ring can engage in π-π interactions and other non-covalent interactions, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
- N-Hydroxy-3-pyridinecarboximidamide
- N-Hydroxynicotinamidine
- 3-Pyridinecarboximidamide
Comparison: 3-Pyridylamidoxime is unique due to its specific substitution pattern on the pyridine ring and the presence of the amidoxime group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the hydroxylamine moiety in this compound allows for unique coordination chemistry and potential therapeutic applications .
Propiedades
Número CAS |
849833-59-6 |
|---|---|
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) |
Clave InChI |
AQBMQGDKWIPBRF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C(=N\O)/N |
SMILES canónico |
C1=CC(=CN=C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727700.png)
![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)

![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)

![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)

![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)


